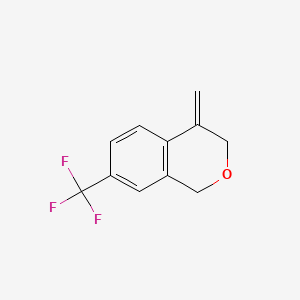

4-Methylene-7-(trifluoromethyl)isochromane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

4-methylidene-7-(trifluoromethyl)-1H-isochromene |

InChI |

InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2 |

InChI Key |

LPGOJKHPEWTEAX-UHFFFAOYSA-N |

Canonical SMILES |

C=C1COCC2=C1C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylene 7 Trifluoromethyl Isochromane

Retrosynthetic Analysis of the 4-Methylene-7-(trifluoromethyl)isochromane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com For this compound, the analysis begins by identifying the key bonds that, when disconnected, lead to logical precursors.

A primary disconnection can be made at the C-O bond of the isochroman (B46142) ring, which is a common strategy in the retrosynthesis of ethers. This disconnection reveals a key intermediate, a substituted α-(trifluoromethyl)styrene derivative bearing a hydroxymethyl group ortho to the styrene (B11656) unit. This precursor contains all the necessary atoms to form the target heterocycle through an intramolecular cyclization.

Further deconstruction of this intermediate involves disconnecting the C-C bond of the styrene moiety. This leads to a simpler aryl precursor, specifically a derivative of 3-(trifluoromethyl)toluene, and a two-carbon synthon that can introduce the vinyl group. This retrosynthetic approach simplifies the complex target molecule into more readily accessible starting materials.

Precursor Design and Preparation Strategies for Isochromane Annulation

The successful synthesis of this compound hinges on the effective preparation of key precursors designed for the final ring-forming annulation step.

Synthesis of α-(Trifluoromethyl)styrene Derivatives as Key Intermediates

α-(Trifluoromethyl)styrene derivatives are versatile intermediates in the synthesis of fluorinated compounds. rsc.orgbohrium.comnih.gov Various methods have been developed for their synthesis, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. rsc.org For the synthesis of the requisite precursor for this compound, a palladium-catalyzed Suzuki coupling reaction could be employed. This would involve the reaction of an appropriately substituted aryl boronic acid with a trifluoromethyl vinyl partner, such as 2-bromo-3,3,3-trifluoropropene.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| Arylboronic acid | 2-bromo-3,3,3-trifluoropropene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 70-90 | rsc.org |

| Aryl halide | α-(trifluoromethyl)ethenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 65-85 | rsc.org |

An alternative approach is the Wittig-type olefination of a corresponding trifluoromethyl ketone. This method involves the reaction of an aryl trifluoromethyl ketone with a phosphonium (B103445) ylide to generate the desired double bond.

Functionalization of Aryl Precursors for Cyclization

The aryl precursor, derived from 3-(trifluoromethyl)toluene, must be appropriately functionalized to enable the intramolecular cyclization. This requires the introduction of a hydroxymethyl group ortho to the position where the α-(trifluoromethyl)styrene unit will be installed. This can be achieved through a series of standard aromatic functionalization reactions, such as bromination followed by lithium-halogen exchange and reaction with formaldehyde (B43269) to install the hydroxymethyl group. The sequence of these functionalization steps is crucial to ensure the correct regiochemistry of the final precursor.

Intramolecular Cyclization Approaches to the Isochromane Ring System

The final and key step in the synthesis of this compound is the intramolecular cyclization of the prepared precursor. This can be approached through either nucleophilic or electrophilic pathways.

Nucleophilic Addition and Substitution Reactions in Cyclization

In a nucleophilic approach, the hydroxyl group of the precursor attacks the double bond of the α-(trifluoromethyl)styrene moiety. This type of intramolecular oxyarylation can often be promoted by a palladium catalyst. The reaction would proceed via an initial coordination of the palladium to the double bond, followed by nucleophilic attack of the alcohol to form the isochroman ring.

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

| o-(α-trifluoromethylvinyl)benzyl alcohol | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 60-80 |

| o-(α-trifluoromethylvinyl)benzyl alcohol | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 55-75 |

These conditions are hypothetical for the target molecule but are based on established palladium-catalyzed intramolecular etherification reactions.

Electrophilic Cyclization Pathways

Alternatively, an electrophilic cyclization can be envisioned. This would involve the activation of the double bond towards nucleophilic attack by the alcohol. This can be achieved using an electrophilic halogen source, such as N-bromosuccinimide (NBS) or iodine, in a halocyclization reaction. The resulting halo-substituted isochroman could then be subjected to an elimination reaction to generate the desired exocyclic methylene (B1212753) group.

Another electrophilic pathway could involve an acid-catalyzed intramolecular hydroalkoxylation. Treatment of the precursor with a strong acid could protonate the double bond, generating a carbocation that is then trapped by the intramolecular hydroxyl group. Subsequent elimination of water would yield the target compound. The conditions for such reactions need to be carefully controlled to avoid potential side reactions.

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| o-(α-trifluoromethylvinyl)benzyl alcohol | I₂ | CH₂Cl₂ | 25 | 70-85 (of iodoisochroman) |

| o-(α-trifluoromethylvinyl)benzyl alcohol | H₂SO₄ | Dioxane | 50 | 50-70 |

The data in this table is illustrative and based on general procedures for electrophilic cyclizations.

Catalytic Strategies in the Formation of this compound

The formation of the isochromane core can be efficiently achieved through various catalytic methods. These strategies offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical methods.

Transition metal catalysis provides powerful tools for the construction of heterocyclic systems like isochromanes. For the synthesis of a 7-(trifluoromethyl)isochromane scaffold, a key step would involve an intramolecular cyclization. Palladium-catalyzed reactions, for instance, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. A plausible route could involve a Heck-type cyclization of a suitably substituted aryl halide precursor.

Another potent strategy involves the intramolecular hydroarylation of alkynes. Gold, platinum, or other transition metals can catalyze the addition of an O-H bond across a carbon-carbon triple bond, leading to the formation of the isochromane ring. The starting material for such a reaction would be a 2-(alkynyl)benzyl alcohol derivative, with a trifluoromethyl group at the desired position on the aromatic ring.

Dirhodium tetracarboxylate complexes have also been shown to be effective catalysts for the synthesis of isochromans through C-H insertion reactions. organic-chemistry.org This method involves the decomposition of a diazo compound to generate a rhodium carbene, which then undergoes an intramolecular C-H insertion to form the isochroman ring. organic-chemistry.org The use of chiral rhodium catalysts can also induce enantioselectivity in the final product. organic-chemistry.org

| Catalyst | Precursor Type | Reaction Type | Potential Applicability |

| Palladium(II) complexes | o-allylphenyl ethers | Wacker-type cyclization | Formation of the isochromane ring |

| Gold(I) or Platinum(II) complexes | 2-(alkynyl)benzyl alcohols | Intramolecular hydroalkoxylation | Construction of the isochromane core |

| Rhodium(II) carboxylates | Diazo esters with an ether tether | C-H insertion | Formation of substituted isochromans |

This table presents potential metal-catalyzed strategies for the synthesis of the isochroman core of this compound.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering complementary reactivity and selectivity. For the synthesis of isochromanes, organocatalytic approaches can be envisioned. For instance, a Brønsted acid-catalyzed oxa-Pictet-Spengler reaction of a β-phenylethanol derivative with an appropriate aldehyde could be a viable route. In the context of this compound, a precursor bearing the 7-trifluoromethyl group would be required.

Chiral phosphoric acids are a prominent class of organocatalysts that can promote enantioselective cyclization reactions. An intramolecular oxo-Michael addition catalyzed by a chiral phosphoric acid could be a potential strategy for the enantioselective synthesis of the isochroman core.

Furthermore, N-Heterocyclic Carbenes (NHCs) have been utilized in a variety of organic transformations. An NHC-catalyzed annulation reaction between a suitable benzaldehyde (B42025) derivative and an enal could potentially be developed for the synthesis of functionalized isochromanes.

| Organocatalyst | Reaction Type | Substrates | Potential Outcome |

| Chiral Phosphoric Acid | Asymmetric Oxa-Pictet-Spengler | β-(m-trifluoromethylphenyl)ethanol and an α,β-unsaturated aldehyde | Enantioselective formation of the isochroman ring |

| Proline and its derivatives | Intramolecular Aldol/Michael reactions | Suitably functionalized aldehydes/ketones | Construction of the isochromane scaffold |

| N-Heterocyclic Carbenes (NHCs) | Annulation reactions | Benzaldehydes and enals | Formation of functionalized isochromanes |

This table outlines potential organocatalytic strategies for the synthesis of the isochroman framework.

Stereochemical Control and Regioselectivity in the Synthesis of Substituted Isochromanes

Achieving control over stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly when targeting complex molecules with specific biological activities.

For substituted isochromanes, the relative stereochemistry of the substituents can be controlled through various diastereoselective reactions. In the context of synthesizing derivatives of this compound, if additional substituents were to be introduced, their spatial arrangement would be crucial.

Substrate-controlled diastereoselection is a common strategy, where the existing stereocenters in the starting material direct the stereochemical outcome of the reaction. For example, in a cyclization reaction of a chiral, non-racemic precursor, the pre-existing stereocenter can influence the formation of a new stereocenter with a specific relative configuration.

Reagent-controlled diastereoselection can also be employed, where a chiral reagent or catalyst directs the formation of a particular diastereomer. For instance, the use of a chiral reducing agent for the reduction of a ketone precursor to an alcohol can lead to the formation of a specific diastereomer, which can then be carried through to the final isochroman product.

If the target molecule possesses a stereocenter, its enantioselective synthesis is of paramount importance. Asymmetric catalysis is the most elegant and efficient method for achieving this. As mentioned in the previous sections, both chiral metal complexes and chiral organocatalysts can be employed for the enantioselective synthesis of the isochroman core.

For instance, a rhodium-catalyzed asymmetric C-H insertion reaction using a chiral ligand could provide access to enantioenriched isochromans. organic-chemistry.org Similarly, a chiral phosphoric acid-catalyzed intramolecular cyclization could yield the isochroman product with high enantiomeric excess. The development of such enantioselective methods would be crucial for the synthesis of single-enantiomer derivatives of this compound.

| Catalytic System | Reaction Type | Stereochemical Outcome | Reference |

| Rhodium(II) with chiral ligands | Intramolecular C-H insertion | High enantioselectivity | organic-chemistry.org |

| Chiral Phosphoric Acid | Intramolecular oxo-Michael addition | High enantioselectivity | General principle |

| Chiral NHC | Asymmetric annulation | High enantioselectivity | General principle |

This table summarizes potential enantioselective strategies for the synthesis of chiral isochroman derivatives.

Optimization of Reaction Parameters and Process Efficiency for Compound Synthesis

The efficiency of a synthetic route is determined by a combination of factors including chemical yield, reaction time, temperature, and the cost and environmental impact of the reagents and solvents used. Optimization of these parameters is a critical step in the development of a practical synthesis.

For the synthesis of this compound, a systematic approach to reaction optimization would be necessary. This typically involves screening a range of catalysts, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the desired product.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction parameter space. By systematically varying multiple parameters simultaneously, DoE can identify the optimal reaction conditions with a minimal number of experiments.

Furthermore, process efficiency can be enhanced by considering principles of green chemistry. This includes the use of catalytic rather than stoichiometric reagents, minimizing the use of hazardous solvents, and designing reactions that are atom-economical. For an industrial-scale synthesis, factors such as the ease of product isolation and purification, and the potential for recycling the catalyst, would also be important considerations.

| Parameter | Range/Variables to be Screened | Desired Outcome |

| Catalyst Loading | 0.1 - 10 mol% | High yield with minimal catalyst usage |

| Solvent | Aprotic (e.g., Toluene, THF, Dioxane), Protic (e.g., EtOH, MeOH) | High solubility of reactants, minimal side reactions |

| Temperature | Room temperature to reflux | Optimal reaction rate and selectivity |

| Reaction Time | 1 - 24 hours | Complete conversion with minimal product degradation |

| Reagent Stoichiometry | 1:1 to 1:2 ratio of key reactants | Maximization of the desired product formation |

This table provides a general framework for the optimization of reaction parameters for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 4 Methylene 7 Trifluoromethyl Isochromane

Reactivity Profile of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond is a site of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is a focal point for the functionalization of the 4-position of the isochroman (B46142) core.

The exocyclic methylene group is expected to undergo typical olefin functionalization reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a well-established method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com In the case of 4-Methylene-7-(trifluoromethyl)isochromane, treatment with a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide and a base, would be expected to yield the corresponding primary alcohol, (7-(trifluoromethyl)isochroman-4-yl)methanol. The hydroboration step proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. masterorganicchemistry.com

Epoxidation: The reaction of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of a spiro-epoxide at the 4-position. wikipedia.orgmasterorganicchemistry.com Epoxides are highly valuable synthetic intermediates due to the ring strain in the three-membered ring, which allows for ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.com

Cycloaddition Reactions: The exocyclic methylene group can participate as the 2π-component in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or diazomethane (B1218177) would furnish novel spiro-heterocyclic systems. nih.govmdpi.com Similarly, Diels-Alder or [4+2] cycloadditions with suitable dienes could be envisaged, leading to more complex polycyclic structures.

Below is a table summarizing the expected outcomes of these functionalization reactions.

| Reaction Type | Reagents | Expected Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (7-(Trifluoromethyl)isochroman-4-yl)methanol |

| Epoxidation | m-CPBA | 7-(Trifluoromethyl)-1',2'-epoxyspiro[isochroman-4,1'-methane] |

| [3+2] Cycloaddition | Benzonitrile oxide | 3'-Phenyl-7-(trifluoromethyl)spiro[isochroman-4,5'-isoxazoline] |

The electron-rich nature of the exocyclic double bond allows for reactions with both electrophiles and, under certain conditions, nucleophiles.

Electrophilic Addition: The methylene carbon is susceptible to attack by various electrophiles. For example, halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would proceed through a bromonium ion intermediate to yield the corresponding dihalo- or halohydrin derivatives, depending on the reaction conditions.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the exocyclic methylene group can be achieved, particularly in the context of transition metal catalysis or if the double bond is activated by adjacent functionalities. For instance, conjugate addition of soft nucleophiles could be possible if the system is appropriately activated.

Transformations Involving the Isochromane Ring System

The isochroman ring system, consisting of a benzene (B151609) ring fused to a pyranyl ether ring, offers further sites for chemical modification.

The benzene ring of the isochroman core can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is directed by the existing substituents: the ether oxygen of the pyranyl ring and the trifluoromethyl group. The ether oxygen is an activating, ortho-, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. lkouniv.ac.in

Given the positions of these groups in this compound, their directing effects are reinforcing. The ether oxygen at position 2 directs electrophilic attack to positions 1 and 3 (relative to the ether), which are already part of the fused ring system, and to position 8. The trifluoromethyl group at position 7 directs meta to itself, which would be positions 5 and 8a (the bridgehead carbon). The most likely positions for electrophilic attack would therefore be C-5 and C-8, with the electronic and steric environment favoring one over the other depending on the specific electrophile.

The following table outlines potential electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Methylene-5-nitro-7-(trifluoromethyl)isochromane and/or 4-Methylene-8-nitro-7-(trifluoromethyl)isochroman |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-methylene-7-(trifluoromethyl)isochromane and/or 8-Bromo-4-methylene-7-(trifluoromethyl)isochroman |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-methylene-7-(trifluoromethyl)isochromane and/or 8-Acetyl-4-methylene-7-(trifluoromethyl)isochroman |

The pyranyl ether ring of the isochroman system can be susceptible to cleavage under certain conditions.

Ring-Opening Reactions: Acid-catalyzed cleavage of the ether linkage can occur, particularly with strong acids. masterorganicchemistry.com For instance, treatment with a strong acid in the presence of a nucleophile can lead to ring-opening to afford substituted phenethyl alcohol derivatives. nih.gov Recent studies have demonstrated selective ring-opening amination of isochromans to produce o-aminophenethyl alcohols. nih.govresearchgate.net Reductive ring-opening of isochromans has also been achieved using reagents like triethylsilane in the presence of a strong acid. nih.govrsc.org

Rearrangements: Rearrangements involving the pyranyl ether ring, such as the Claisen rearrangement, are known for analogous aryl allyl ethers. libretexts.org While the specific structure of this compound does not lend itself directly to a classic Claisen rearrangement, related skeletal rearrangements could be induced under thermal or catalytic conditions.

Chemical Conversions and Derivatizations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically robust and stable under many reaction conditions. tcichemicals.com This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, under specific and often harsh conditions, the CF₃ group can be transformed.

Hydrolysis: The conversion of an aromatic trifluoromethyl group to a carboxylic acid group typically requires forcing conditions, such as strong acids or bases at high temperatures. This transformation proceeds through a benzotrifluoride (B45747) intermediate.

C-F Bond Activation: More recent advances in synthetic methodology have enabled selective transformations of the C-F bonds within a trifluoromethyl group. tcichemicals.com For example, reactions involving silyl (B83357) cations can facilitate the selective conversion of a C-F bond. While not a common transformation, it highlights the potential for derivatization.

Indirect Modifications: It is more common to introduce the trifluoromethyl group onto a pre-functionalized aromatic ring rather than to derivatize the CF₃ group itself. nih.govprinceton.eduresearchgate.netthieme-connect.com However, for the purposes of derivatizing this compound, the focus would likely remain on the more reactive exocyclic methylene and the aromatic ring.

No Published Research Found on the Chemical Reactivity of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific published research on the chemical reactivity and transformation of the compound this compound.

Despite a thorough investigation into defluorinative functionalization reactions, transformations to other fluorinated and non-fluorinated moieties, and mechanistic studies of its potential reaction pathways, no scholarly articles, patents, or conference proceedings detailing these aspects for this specific molecule could be identified.

The initial search aimed to gather detailed research findings to construct an article focusing on the following areas:

Mechanistic Investigations of Reaction Pathways and Intermediate Species

Identification and Characterization of Reactive Intermediates:This subsection would have focused on the detection and structural analysis of transient species formed during its chemical transformations.

While general methodologies exist for the functionalization of trifluoromethyl groups and the study of reaction mechanisms, the application of these techniques to this compound has not been documented in the available scientific literature. Consequently, the creation of a scientifically accurate article with detailed research findings, data tables, and mechanistic insights as requested is not possible at this time.

It is important to note that the absence of published data does not necessarily mean that research has not been conducted, but rather that it is not publicly accessible. Future research may shed light on the chemical behavior of this specific compound.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylene 7 Trifluoromethyl Isochromane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as the cornerstone technique for determining the chemical structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the types and numbers of different nuclei. The ¹H NMR spectrum would reveal the chemical shifts, integration, and multiplicity of all proton signals. The ¹³C NMR spectrum would identify all unique carbon environments, with the carbon of the CF₃ group showing a characteristic quartet due to one-bond coupling with the three fluorine atoms. rsc.org

To assemble the molecular skeleton and unambiguously assign these signals, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the aliphatic portion of the isochroman (B46142) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for connecting the different fragments of the molecule, for instance, linking the aromatic protons to the carbons of the isochroman core and identifying the quaternary carbons.

Based on analogous structures, a set of hypothetical NMR data for 4-Methylene-7-(trifluoromethyl)isochromane is presented below.

Hypothetical ¹H and ¹³C NMR Data

| Hypothetical NMR Data for this compound | |||

|---|---|---|---|

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1-CH₂ | ~4.85 | s | ~68.5 |

| 3-CH₂ | ~4.10 | s | ~65.0 |

| 4-C=CH₂ | ~5.20, ~5.15 | s, s | ~105.0 |

| 4-C | - | - | ~140.0 |

| 5-H | ~7.40 | d (8.0) | ~124.0 (q, J ≈ 4 Hz) |

| 6-H | ~7.35 | s | ~122.0 (q, J ≈ 4 Hz) |

| 7-C | - | - | ~129.5 (q, J ≈ 32 Hz) |

| 8-H | ~7.20 | d (8.0) | ~126.5 |

| 4a-C | - | - | ~135.0 |

| 8a-C | - | - | ~132.0 |

| CF₃ | - | - | ~124.0 (q, J ≈ 272 Hz) |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp resonance (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no adjacent fluorine atoms to cause splitting. The chemical shift of this singlet is highly indicative of the electronic environment of the CF₃ group. For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This analysis provides direct confirmation of the presence and electronic nature of the trifluoromethyl moiety.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula: C₁₁H₉F₃O), HRMS would provide an exact mass measurement that confirms this formula, distinguishing it from any other combination of atoms with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum, typically using electron ionization (EI), offers valuable structural information. chemguide.co.uk The energetically unstable molecular ion (M⁺•) can break down into smaller, characteristic fragment ions. wikipedia.org

Plausible Fragmentation Pathways

| Hypothetical HRMS Fragmentation Data | ||

|---|---|---|

| m/z (Calculated) | Ion Formula | Plausible Origin |

| 214.0605 | [C₁₁H₉F₃O]⁺• | Molecular Ion (M⁺•) |

| 213.0527 | [C₁₁H₈F₃O]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 185.0578 | [C₁₁H₈O]⁺• | Loss of HF and subsequent rearrangement |

| 145.0293 | [C₁₀H₄F₃]⁺ | Loss of CH₂O from [M-H]⁺ |

| 118.0419 | [C₈H₆O]⁺• | Retro-Diels-Alder fragmentation |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular structure.

This technique would provide highly accurate data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the isochroman ring, the exocyclic double bond, and the trifluoromethyl group.

Conformation: The heterocyclic isochroman ring is expected to adopt a non-planar conformation, likely a half-chair, to minimize steric strain. nih.gov X-ray crystallography would precisely define this conformation.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant non-covalent interactions such as C-H···F or C-H···O hydrogen bonds or potential π-π stacking interactions involving the aromatic rings. This information is crucial for understanding the solid-state properties of the material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the key functional groups would give rise to distinct signals:

The C-F bonds of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the IR spectrum.

The exocyclic C=C double bond will have a characteristic stretching frequency.

The aromatic ring will show C=C stretching and C-H bending vibrations.

The ether linkage (C-O-C) within the isochroman ring will also have a distinct stretching mode.

Predicted Vibrational Frequencies

| Hypothetical Vibrational Spectroscopy Data | ||

|---|---|---|

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 |

| Exocyclic C=C Stretch | C=CH₂ | ~1650 |

| Aromatic C=C Stretch | Ar C=C | 1600, 1480 |

| C-F Stretch | -CF₃ | 1350 - 1100 (multiple strong bands) |

| Asymmetric C-O-C Stretch | Ar-O-CH₂ | ~1250 |

| Symmetric C-O-C Stretch | Ar-O-CH₂ | ~1050 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Enantiomerically Pure Compounds

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. cas.cz

It is important to note that this compound, as named, is an achiral molecule. It possesses a plane of symmetry and therefore cannot have non-superimposable mirror images (enantiomers). Consequently, it would not exhibit any ECD or VCD signals.

However, if a chiral center were introduced into the molecule, for example, through substitution at the C1 or C3 position of the isochroman ring, the resulting enantiomers could be analyzed by these methods. For such a chiral derivative, ECD spectroscopy, combined with quantum chemical calculations, would be a critical technique for assigning the absolute configuration (R or S) of the stereocenter without the need for X-ray crystallography.

Computational and Theoretical Studies of 4 Methylene 7 Trifluoromethyl Isochromane

Quantum Chemical Calculations of Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methylene-7-(trifluoromethyl)isochromane, these calculations can reveal the distribution of electrons, the molecule's inherent stability, and the extent of its aromatic character. Methods such as Density Functional Theory (DFT) are commonly employed to determine optimized geometric parameters like bond lengths and angles. nih.gov

A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. For this compound, the electron-withdrawing trifluoromethyl group is expected to influence the energy of these orbitals.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. These maps provide a visual representation of the charge distribution across the molecule.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data based on typical values for similar organic molecules, as specific experimental or computational data for the target compound is not available.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Density Functional Theory (DFT) for Modeling Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. nih.gov By applying DFT, it is possible to model the reaction pathways of this compound, identifying the transition states and calculating the associated activation energies. This information is vital for understanding the kinetics and thermodynamics of potential reactions involving the methylene (B1212753) or isochromane moieties.

For instance, the reactivity of the exocyclic methylene group could be explored by modeling its behavior in cycloaddition reactions. DFT calculations would allow for the precise location of the transition state structure along the reaction coordinate, providing insights into the feasibility of the reaction. The B3LYP functional is a commonly used hybrid functional for such studies. researchgate.net

Table 2: Hypothetical Activation Energies for a Reaction of this compound This table contains hypothetical data for illustrative purposes.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Reactant to Transition State 1 | 25.4 |

| Intermediate to Transition State 2 | 15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations can be employed to explore the conformational landscape of this compound, revealing the flexibility of the isochromane ring and the rotational freedom of the trifluoromethyl group. nih.gov

These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. researchgate.net The resulting trajectories can be analyzed to identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might change its shape to interact with other molecules.

Table 3: Hypothetical Dihedral Angle Preferences in this compound This table presents hypothetical data to illustrate conformational preferences.

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier to Rotation (kcal/mol) |

|---|---|---|

| C-C-C-F (CF3 group) | 60, 180, 300 | 2.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, it is possible to calculate theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F), as well as infrared (IR) and Raman vibrational frequencies. nih.govnih.gov

The prediction of NMR spectra can be particularly valuable for structural elucidation. liverpool.ac.ukresearchgate.net DFT calculations, for example, can provide theoretical chemical shifts that, when compared with experimental spectra, help in the assignment of signals to specific atoms within the molecule. nih.gov The presence of the trifluoromethyl group makes ¹⁹F NMR a relevant spectroscopic technique, and its chemical shift is sensitive to the electronic environment. researchgate.net

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound This table contains hypothetical data for illustrative purposes. Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C).

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methylene Protons (=CH₂) | 5.1, 5.3 |

| Aromatic Protons | 7.2 - 7.8 |

| Methylene Carbon (=CH₂) | 110.5 |

| Aromatic Carbons | 120.0 - 145.0 |

| Trifluoromethyl Carbon (CF₃) | 124.0 (quartet) |

In Silico Modeling of Molecular Recognition and Interaction Sites (Non-Clinical Focus)

In silico modeling encompasses a range of computational techniques to study how a molecule might interact with other molecules, such as proteins or nucleic acids, in a non-clinical context. Molecular docking is a prominent method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com

For this compound, docking studies could be performed against various enzymes or receptors to identify potential interaction sites and binding affinities. These studies can provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern molecular recognition. Such computational screening can guide further experimental research in areas like materials science or synthetic chemistry.

Table 5: Hypothetical Molecular Docking Scores of this compound with Various Proteins This table presents hypothetical docking scores, where a more negative value typically indicates a stronger predicted binding affinity.

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Protein A | -7.8 | Hydrophobic, Pi-Alkyl |

| Protein B | -6.5 | Hydrogen Bond, Halogen Bond |

Synthetic Utility and Derivatization Strategies for 4 Methylene 7 Trifluoromethyl Isochromane

Application as a Key Building Block in the Construction of Architecturally Complex Organic Molecules

4-Methylene-7-(trifluoromethyl)isochromane is a promising scaffold for the synthesis of complex molecular architectures. The inherent reactivity of the exocyclic methylene (B1212753) group, coupled with the stability and unique electronic properties conferred by the trifluoromethyl group, makes it a valuable precursor for a variety of chemical transformations. The isochroman (B46142) core itself is a privileged structure found in numerous biologically active compounds, and its strategic incorporation can lead to the development of novel therapeutic agents and functional materials. nih.gov

The integration of the this compound scaffold into more complex molecules can be achieved through several synthetic strategies that target different reactive sites within the molecule. The exocyclic double bond is a prime site for a range of addition reactions, allowing for the introduction of diverse functional groups and the extension of the carbon framework.

Key synthetic strategies include:

Electrophilic Additions: The methylene group can react with various electrophiles, such as halogens, to introduce new functional handles for further derivatization.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct intricate polycyclic systems.

Hydroformylation and Related Carbonylation Reactions: These reactions can convert the methylene group into an aldehyde, which is a versatile functional group for subsequent transformations.

Cross-Coupling Reactions: The aromatic ring of the isochroman can be functionalized with leaving groups to enable participation in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Development of Substituted Isochromane Derivatives with Varied Functional Groups

The development of substituted isochroman derivatives from this compound allows for the fine-tuning of its physicochemical properties for specific applications. The reactivity of the methylene group and the potential for substitution on the aromatic ring provide multiple avenues for derivatization.

Below is a table summarizing potential derivatization strategies and the resulting functionalized isochroman derivatives.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Oxidation | OsO₄, NMO; or O₃ then Me₂S | Diol or Carbonyl | Introduction of polar functional groups, further synthetic elaboration |

| Reduction | H₂, Pd/C | Methyl group | Removal of the reactive methylene group, generation of a saturated scaffold |

| Halogenation | NBS, light; or Br₂, CCl₄ | Allylic bromide or Dibromide | Intermediate for nucleophilic substitution |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol | Introduction of a hydroxyl group for further functionalization |

| Epoxidation | m-CPBA | Epoxide | Ring-opening reactions with various nucleophiles |

Preparation of Functionalized Scaffolds for Material Science Applications

The unique combination of a rigid heterocyclic core and a reactive methylene group in this compound makes it an attractive building block for the synthesis of functionalized scaffolds for material science. The trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.

The preparation of these scaffolds involves the introduction of polymerizable groups or other functionalities that can be used to incorporate the isochroman unit into larger macromolecular structures. For instance, the methylene group can be functionalized to introduce vinyl or acrylate (B77674) groups, which can then undergo polymerization. Alternatively, the aromatic ring can be derivatized with groups suitable for cross-coupling polymerization reactions.

Design and Synthesis of Ligands for Catalytic Systems

The rigid isochroman backbone of this compound can serve as a scaffold for the design and synthesis of novel ligands for asymmetric catalysis. By introducing coordinating atoms at specific positions on the isochroman framework, chiral environments can be created around a metal center, enabling stereoselective transformations.

Potential strategies for ligand synthesis include:

Functionalization of the Aromatic Ring: Introduction of phosphine, amine, or other coordinating groups onto the aromatic ring of the isochroman scaffold.

Derivatization of the Methylene Group: Transformation of the methylene group into a side chain bearing a coordinating heteroatom.

Introduction of Chirality: The synthesis can be designed to produce enantiomerically pure isochroman derivatives, which can then be elaborated into chiral ligands.

The trifluoromethyl group can also play a role in modulating the electronic properties of the resulting ligands, which can in turn influence the activity and selectivity of the catalyst.

Mechanistic Investigations of Molecular Interactions Purely Mechanistic, Non Clinical Context

Structure-Mechanism Relationships Governing Molecular Interactions

The unique structural features of 4-Methylene-7-(trifluoromethyl)isochromane, namely the exocyclic methylene (B1212753) group, the isochromane core, and the trifluoromethyl substituent, are predicted to govern its molecular interactions. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, potentially modulating π-π stacking interactions and halogen bonding with biological targets. The methylene group offers a site for potential covalent modification or specific hydrophobic interactions within a binding pocket.

Structure-activity relationship (SAR) studies on analogous heterocyclic compounds have demonstrated that modifications to such key functional groups can drastically alter binding affinity and selectivity. For instance, in other scaffolds, the introduction of a trifluoromethyl group has been shown to enhance metabolic stability and binding potency. The planarity of the isochromane ring system likely facilitates insertion into hydrophobic pockets of proteins or nucleic acids.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogues

| Analogue | Modification | Predicted Change in Binding Affinity | Rationale |

| 1a | Saturation of methylene group (4-methyl) | Decrease | Loss of planarity and potential for specific π-interactions. |

| 1b | Replacement of trifluoromethyl with methyl | Significant Decrease | Reduced electron-withdrawing character and loss of potential halogen bonding. |

| 1c | Hydroxylation of the aromatic ring | Increase or Decrease | Potential for new hydrogen bond formation, but could also introduce unfavorable steric or electronic effects depending on the binding site topology. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Biology Probes for Understanding Biochemical Pathways

A compound like this compound could be functionalized to serve as a chemical biology probe. The methylene group is a prime site for the attachment of reporter tags, such as fluorophores or biotin, via chemical ligation strategies. Such probes would be invaluable for visualizing the subcellular localization of the compound's molecular targets or for identifying binding partners through pull-down assays followed by mass spectrometry.

The trifluoromethyl group can also serve as a useful spectroscopic marker. 19F NMR is a powerful technique for studying molecular interactions, as the fluorine nucleus is highly sensitive to its local chemical environment. Changes in the 19F chemical shift upon binding to a target macromolecule can provide information on binding events and conformational changes. Photo-cross-linking studies, potentially incorporating a diazirine group, could be employed to covalently link the compound to its target, allowing for the precise identification of the binding site. researchgate.net

Molecular Recognition Principles at the Binding Interface

The molecular recognition of this compound by a hypothetical protein target would be driven by a combination of non-covalent interactions. The isochromane core and the methylene group would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

The trifluoromethyl group is a key determinant of binding specificity. It can participate in dipole-dipole interactions and, importantly, can form halogen bonds with electron-rich atoms like oxygen or sulfur on the protein backbone or side chains. The aromatic ring of the isochromane scaffold is expected to form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Computational modeling and X-ray crystallography of ligand-protein complexes are essential tools for elucidating these precise molecular recognition principles.

Table 2: Potential Interacting Residues and Interaction Types

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Isochromane Aromatic Ring | Phe, Tyr, Trp | π-π Stacking |

| 4-Methylene Group | Leu, Val, Ile | Hydrophobic/van der Waals |

| 7-Trifluoromethyl Group | Ser, Thr, Backbone Carbonyl | Halogen Bonding, Dipole-Dipole |

| Isochromane Oxygen | Asn, Gln | Hydrogen Bonding (acceptor) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Perspectives and Research Challenges in the Chemistry of 4 Methylene 7 Trifluoromethyl Isochromane

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the widespread application of 4-Methylene-7-(trifluoromethyl)isochromane lies in the development of synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies may rely on multi-step processes with potentially hazardous reagents and solvents. Future research will likely focus on the following areas:

Catalytic Asymmetric Synthesis : The isochroman (B46142) scaffold is a privileged structural unit found in numerous bioactive natural products and synthetic pharmaceuticals. researchgate.net Consequently, the development of catalytic asymmetric methods to access enantiomerically enriched derivatives of this compound is of high importance. researchgate.net This could involve leveraging chiral catalysts to control the stereochemistry of key bond-forming reactions, thereby providing access to single-enantiomer products with potentially distinct biological activities.

Flow Chemistry and Process Automation : The adoption of continuous flow technologies can offer significant advantages over traditional batch synthesis. These systems can enable rapid optimization of reaction conditions, improve safety by minimizing the accumulation of reactive intermediates, and facilitate scalability. Integrating automated synthesis platforms could further accelerate the discovery of novel derivatives and the optimization of synthetic routes.

Green Chemistry Approaches : A shift towards more sustainable practices will be crucial. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, exploring biocatalysis or photoredox catalysis could provide milder and more selective synthetic pathways.

Exploration of Novel Reactivity and Cascade Transformations for Complex Architectures

The inherent reactivity of the exocyclic methylene (B1212753) group in this compound presents a wealth of opportunities for synthetic diversification. Future research will undoubtedly focus on harnessing this reactivity to construct complex molecular architectures through novel and cascade transformations.

Pericyclic Reactions : The diene-like character of the methylene isochromane system could be exploited in various pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions. These reactions would allow for the rapid construction of intricate polycyclic systems with high stereocontrol.

Cascade Reactions : Designing one-pot cascade reactions initiated by the transformation of the methylene group could lead to the efficient synthesis of complex molecules. For example, a reaction cascade could involve an initial Michael addition to the exocyclic double bond, followed by an intramolecular cyclization to form a new ring system.

Transition Metal Catalysis : The development of novel transition metal-catalyzed reactions will be instrumental in expanding the synthetic utility of this compound. This could include reactions such as hydrofunctionalization, cross-coupling, and C-H activation to introduce new functional groups and build molecular complexity.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the way chemical research is conducted. imgroupofresearchers.com For this compound, these computational tools can accelerate discovery and optimization in several ways:

Predictive Modeling of Properties : AI and ML algorithms can be trained on existing chemical data to predict the physicochemical and biological properties of novel derivatives. mdpi.com This can help in prioritizing synthetic targets with desired characteristics, thereby reducing the time and cost associated with experimental screening. mdpi.com

Reaction Prediction and Optimization : Machine learning models can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov This data-driven approach can significantly accelerate the development of efficient synthetic methodologies for this compound and its analogs. nih.gov

De Novo Molecular Design : Generative AI models can design novel molecules with specific desired properties. By defining the desired activity and property profiles, these models can generate new derivatives of this compound that are likely to be active, guiding synthetic efforts towards the most promising candidates.

| Application Area | Potential Impact on this compound Chemistry |

| Property Prediction | Prioritization of synthetic targets with enhanced biological activity or material properties. |

| Reaction Optimization | Accelerated discovery of efficient and sustainable synthetic routes. |

| De Novo Design | Generation of novel derivatives with tailored functionalities for specific applications. |

Rational Design of Derivatives for Advanced Mechanistic Probing

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new transformations. The synthesis of strategically designed derivatives will play a key role in these mechanistic investigations.

Isotopic Labeling : The synthesis of isotopically labeled derivatives (e.g., with ¹³C or ²H) will be invaluable for tracking the fate of atoms during chemical reactions. This can provide definitive evidence for proposed reaction pathways and intermediates.

Radical Probes : To investigate the potential involvement of radical intermediates in reactions of the methylene group, derivatives containing radical clock functionalities can be synthesized. researchgate.net The product distribution from the reactions of these probes can provide insights into the lifetime and nature of any radical species. researchgate.net

Fluorinated Analogs : The strategic introduction of additional fluorine atoms or other fluorinated groups can be used to modulate the electronic properties of the molecule and probe their influence on reactivity and reaction mechanisms. nih.gov This approach can also provide insights into the role of the existing trifluoromethyl group.

By systematically designing and studying these specialized derivatives, a deeper and more nuanced understanding of the chemical behavior of this compound can be achieved, paving the way for its future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.